4-(4-Methyl-1,2,4-triazol-3-yl)cyclohexan-1-amine;dihydrochloride
Description
4-(4-Methyl-1,2,4-triazol-3-yl)cyclohexan-1-amine dihydrochloride (CAS: 1247669-77-7) is a bicyclic compound comprising a cyclohexylamine backbone linked to a 4-methyl-1,2,4-triazole moiety. Its molecular formula is C₉H₁₆N₄·2HCl, with a free base molecular weight of 180.25 g/mol . The dihydrochloride salt enhances aqueous solubility, making it suitable for pharmacological studies. The triazole ring is a bioisostere for imidazole, as demonstrated in farnesyltransferase inhibitors like ZARNESTRA derivatives, where it maintains inhibitory activity .
Properties
IUPAC Name |
4-(4-methyl-1,2,4-triazol-3-yl)cyclohexan-1-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4.2ClH/c1-13-6-11-12-9(13)7-2-4-8(10)5-3-7;;/h6-8H,2-5,10H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEWPWGYZFASKOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1C2CCC(CC2)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Methyl-1,2,4-triazol-3-yl)cyclohexan-1-amine; dihydrochloride typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of hydrazine derivatives with formamide or by the reaction of aminoguanidine with formic acid.
Introduction of the Methyl Group: The methyl group at the 4-position of the triazole ring is introduced through methylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Attachment of the Cyclohexan-1-amine Group: The cyclohexan-1-amine group is introduced through nucleophilic substitution reactions involving cyclohexanone derivatives and appropriate amines.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical synthesis processes that involve the use of reactors, temperature control, and purification techniques to ensure high yield and purity. The production process is optimized to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions: 4-(4-Methyl-1,2,4-triazol-3-yl)cyclohexan-1-amine; dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to convert the compound to its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at various positions on the triazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as alkyl halides and amines are used, often in the presence of a base.
Major Products Formed:
Oxidation Products: Oxidation can lead to the formation of corresponding ketones or carboxylic acids.
Reduction Products: Reduction can yield amines or alcohols.
Substitution Products: Substitution reactions can produce various alkylated or amino-substituted derivatives.
Scientific Research Applications
4-(4-Methyl-1,2,4-triazol-3-yl)cyclohexan-1-amine; dihydrochloride is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound is used in biological studies to investigate its interactions with enzymes and receptors.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-(4-Methyl-1,2,4-triazol-3-yl)cyclohexan-1-amine; dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action depends on the specific application and the biological system in which it is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features and properties of the target compound with analogs:
Key Observations :
- Cyclohexyl vs. Aromatic Groups : The target compound’s cyclohexylamine introduces steric bulk and lipophilicity compared to phenyl () or methoxyphenyl () substituents. This may influence membrane permeability and target binding .
- Salt Forms : Dihydrochloride salts (target and ) improve aqueous solubility, critical for bioavailability .
Bioisosteric Replacements
The 4-methyl-1,2,4-triazole group in the target compound acts as a bioisostere for imidazole in ZARNESTRA analogs, retaining farnesyltransferase inhibitory activity . Similar substitutions in ’s compounds (e.g., pyridine-linked triazoles) were selected for high pharmacophore-fit scores (>57), suggesting the triazole’s versatility in drug design .
Binding and Efficiency
Compounds like those in exhibit binding energies ranging from -7.03 to -5.75 kcal/mol , with ligand efficiency values of -0.31 to -0.34 kcal/mol . While direct data for the target compound is unavailable, its cyclohexyl group may modulate binding through steric effects or hydrophobic interactions .
Biological Activity
4-(4-Methyl-1,2,4-triazol-3-yl)cyclohexan-1-amine; dihydrochloride is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a cyclohexane ring and a triazole moiety, which is known for its diverse interactions with biological targets, including enzymes and receptors.
- Molecular Formula : C9H18Cl2N4
- Molecular Weight : 253.17 g/mol
- IUPAC Name : 4-(4-Methyl-1,2,4-triazol-3-yl)cyclohexan-1-amine; dihydrochloride
The biological activity of this compound primarily stems from the triazole ring, which can inhibit various enzymes by binding to their active sites. This mechanism can lead to modulation of biochemical pathways associated with disease processes. Notably, the compound has shown potential antimicrobial and anticancer properties, making it a candidate for further drug development.
Biological Activities
Research has highlighted several key biological activities associated with 4-(4-Methyl-1,2,4-triazol-3-yl)cyclohexan-1-amine; dihydrochloride:
Antimicrobial Activity
Studies indicate that the compound exhibits significant antibacterial and antifungal properties. For example:
- Bacterial Activity : The compound has demonstrated effectiveness against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli). In comparative studies, it showed higher antibacterial activity than several commercial antibiotics.
| Pathogen | MIC (μg/mL) | Comparison Antibiotics | MIC (μg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 3.12 | Ciprofloxacin | 2 |
| Escherichia coli | 12.5 | Nalidixic acid | 8 |
Antifungal Activity
The compound also exhibits antifungal properties against Candida albicans, indicating its potential use in treating fungal infections.
Anti-inflammatory Properties
In addition to its antimicrobial effects, this compound has shown anti-inflammatory activity in various assays. Its ability to reduce inflammation could be beneficial in treating conditions characterized by excessive inflammatory responses.
Case Studies
Recent research focused on the synthesis and biological evaluation of derivatives of this compound has yielded promising results:
- Synthesis and Evaluation : A study synthesized several derivatives of the triazole-containing compounds and evaluated their biological activities using in vitro assays. The most active derivatives exhibited potent antibacterial and antifungal effects compared to traditional antibiotics .
- Molecular Docking Studies : Molecular modeling studies have been conducted to understand the binding interactions between the compound and its biological targets. These studies revealed insights into the selectivity and affinity of the compound for specific enzymes involved in disease pathways .
Comparative Analysis
The unique structural features of 4-(4-Methyl-1,2,4-triazol-3-yl)cyclohexan-1-amine; dihydrochloride allow it to interact with various biological targets more effectively than other similar compounds. Below is a comparison with structurally related compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 2-(4-methyl-1,2,4-triazol-3-yl)ethanamine dihydrochloride | Triazole + Ethylamine | Known for its antimicrobial properties |
| 4-(5-methylthiazol-2-yl)cyclohexanamine | Thiazole | Exhibits different biological activities |
| 1H-imidazole derivatives | Imidazole | Often used in antifungal applications |
Q & A
Q. How can this compound be integrated into materials science research (e.g., metal-organic frameworks or polymer composites)?
- Methodological Answer : The amine group enables coordination with transition metals (e.g., Cu²⁺ or Zn²⁺) for MOF synthesis. For polymers, copolymerize with acrylates via free-radical initiation, monitoring thermal stability via TGA-DSC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
